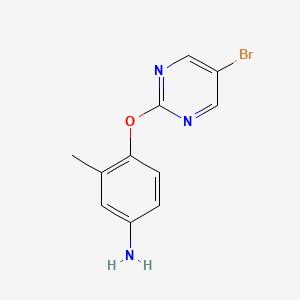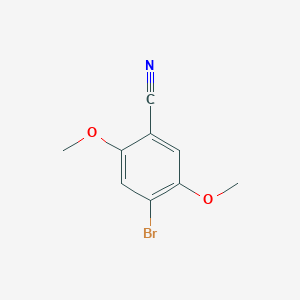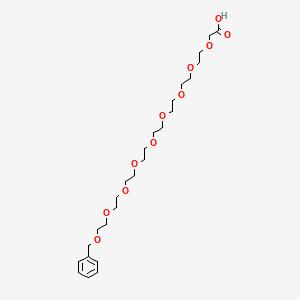![molecular formula C23H30O4 B12065121 (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex organic compound belonging to the class of macrolides and analogues. These compounds are characterized by a large lactone ring, which is a cyclic ester with at least twelve members. This particular compound is notable for its unique structure, which includes multiple hydroxyl groups and a phenylethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one typically involves several steps, including the formation of the macrolide ring and the introduction of the hydroxyl and phenylethyl groups. Common synthetic routes may involve:
Formation of the Macrolide Ring: This step often involves the cyclization of a linear precursor molecule. Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the lactone ring.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions. Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used.
Addition of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction, using reagents like aluminum chloride (AlCl3) to attach the phenylethyl group to the macrolide ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase yield and reduce production time. Additionally, purification methods such as chromatography and crystallization are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted macrolides
科学的研究の応用
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in biochemical research.
Medicine: Investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals. Its complex structure and reactivity make it a valuable compound in industrial applications.
作用機序
The mechanism of action of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one involves its interaction with specific molecular targets. The hydroxyl groups and the phenylethyl substituent allow it to form hydrogen bonds and hydrophobic interactions with proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
Brefeldin A: A macrolide with a similar lactone ring structure. It is known for its ability to inhibit protein transport in cells.
Ascotoxin: Another macrolide with antimicrobial properties. It shares structural similarities with (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one.
Synergisidin: A macrolide with a similar hydroxyl group arrangement. It is studied for its potential biological activity.
Uniqueness
What sets this compound apart is its unique combination of hydroxyl groups and the phenylethyl substituent. This combination allows it to interact with a wider range of biological targets and exhibit diverse biological activities. Its complex structure also makes it a valuable intermediate in organic synthesis, providing opportunities for the development of new compounds with enhanced properties.
特性
分子式 |
C23H30O4 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C23H30O4/c24-21-16-22(25)20-15-14-18(13-12-17-8-4-3-5-9-17)27-23(26)11-7-2-1-6-10-19(20)21/h1,3-6,8-9,14-15,18-22,24-25H,2,7,10-13,16H2/b6-1-,15-14- |
InChIキー |
RIBUBQDYGJHEOM-CDRJGENPSA-N |
異性体SMILES |
C1C/C=C\CC2C(CC(C2/C=C\C(OC(=O)C1)CCC3=CC=CC=C3)O)O |
正規SMILES |
C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)CCC3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)



![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

